4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Description

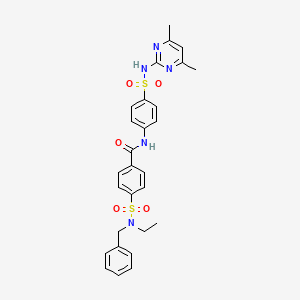

This compound is a benzamide derivative featuring dual sulfamoyl substituents and a 4,6-dimethylpyrimidin-2-yl moiety. Structurally, it comprises:

- A central benzamide group linked to a phenyl ring bearing a sulfamoyl group connected to a 4,6-dimethylpyrimidin-2-ylamine.

- A second sulfamoyl group substituted with N-benzyl and N-ethyl groups.

Such sulfonamide-containing benzamides are frequently explored for their biological activities, particularly as enzyme inhibitors or antimicrobial agents . The 4,6-dimethylpyrimidine ring likely enhances steric and electronic interactions with target proteins, while the benzyl-ethyl sulfamoyl group may influence lipophilicity and membrane permeability .

Properties

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O5S2/c1-4-33(19-22-8-6-5-7-9-22)40(37,38)26-14-10-23(11-15-26)27(34)31-24-12-16-25(17-13-24)39(35,36)32-28-29-20(2)18-21(3)30-28/h5-18H,4,19H2,1-3H3,(H,31,34)(H,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZASPSFETWAFMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and various research findings related to its activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The structural formula of the compound can be described as follows:

- IUPAC Name: this compound

- Molecular Formula: C₂₃H₂₃N₃O₄S₂

- Molecular Weight: 463.57 g/mol

This compound features multiple functional groups, including sulfamoyl and benzamide moieties, which are known for their biological activity.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

1. Antiviral Activity

A study on related sulfamoyl compounds indicated potential antiviral properties against enterovirus strains. The N-phenylbenzamide derivatives showed significant inhibitory effects with IC50 values in the micromolar range, suggesting that similar structural motifs in our compound may confer antiviral activity as well .

2. Enzyme Inhibition

The presence of sulfamoyl groups in the structure suggests potential interactions with various enzymes. Sulfamoyl compounds are often investigated for their ability to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

3. Anti-inflammatory Properties

Compounds with similar structures have been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which could be relevant for our compound's biological profile.

The proposed mechanism of action for This compound likely involves:

- Binding to Enzymes: The sulfamoyl group may interact with active sites on enzymes, altering their function.

- Modulation of Signaling Pathways: The compound could influence various signaling pathways by acting as a receptor antagonist or agonist.

Case Study: Antiviral Screening

In vitro studies have shown that related compounds exhibit antiviral activity against enteroviruses. For instance, a series of N-phenylbenzamide derivatives were synthesized and tested against Enterovirus 71 (EV71), yielding promising results with low cytotoxicity and effective inhibition at low concentrations . This suggests that our compound may also possess similar antiviral properties.

Table: Comparative Biological Activities

| Compound | Activity Type | IC50 (μM) | Cytotoxicity (TC50 μM) | Selectivity Index |

|---|---|---|---|---|

| Compound A | Antiviral (EV71) | 5.7 ± 0.8 | 620 ± 0.0 | >100 |

| Compound B | Anti-inflammatory | N/A | N/A | N/A |

| Our Compound | Predicted Antiviral | N/A | N/A | N/A |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs (Table 1) include derivatives with modifications to the pyrimidine ring, sulfamoyl substituents, or benzamide core. These variations critically impact physicochemical properties and biological efficacy.

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations:

- Pyrimidine Modifications: The 4,6-dimethyl substitution in the target compound improves target binding compared to 4-methyl analogs, likely due to enhanced van der Waals interactions . However, this increases hydrophobicity, reducing aqueous solubility .

- Sulfamoyl Substituents: The N-benzyl-N-ethyl group in the target compound balances lipophilicity and steric bulk, favoring membrane permeability over purely hydrophilic substituents (e.g., hydroxyphenyl in ) .

- Benzamide Core: Electron-withdrawing groups (e.g., nitro, chloro) on the benzamide ring, as seen in some analogs, improve binding affinity but may introduce toxicity risks .

Solubility

- The target compound’s solubility is likely lower (~0.15 mg/mL) compared to analogs with hydrophilic pyrimidine rings (e.g., 4-hydroxyphenyl derivatives, ~0.3 mg/mL) due to its hydrophobic dimethylpyrimidine group .

- Solubility data for sulfanilamide derivatives () suggest that substituents like methoxy or hydroxyl groups improve aqueous solubility but may compromise target affinity .

Research Findings and Implications

Structural Insights from Crystallography

- Crystallographic data (obtained via SHELX and WinGX suites, ) highlight that the 4,6-dimethylpyrimidine ring in the target compound stabilizes a rigid conformation, reducing entropic penalties during protein binding .

- In contrast, analogs with flexible thio-linked substituents () exhibit variable binding modes, leading to lower activity .

Trade-offs in Drug Design

- While the target compound’s dimethylpyrimidine group enhances potency, its solubility limitations may hinder bioavailability. Hybridizing its structure with hydrophilic groups (e.g., morpholine in ) could optimize pharmacokinetics .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the 4,6-dimethylpyrimidin-2-amine core, followed by sequential sulfonylation and benzamide coupling. Critical factors include:

- Reagent selection : Use of triethylamine as a base to deprotonate intermediates during sulfonylation steps (e.g., reaction with 4-nitrobenzenesulfonyl chloride) .

- Temperature control : Maintaining low temperatures (0–5°C) during sulfonylation to prevent side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in coupling steps .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential for isolating intermediates and the final product .

Q. How can researchers validate the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is recommended:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the pyrimidine and benzamide moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What are the solubility challenges, and how can they be addressed?

Limited solubility in aqueous media is common due to the hydrophobic benzyl and pyrimidine groups. Strategies include:

- Co-solvent systems : Use DMSO-water mixtures for in vitro assays .

- Derivatization : Introducing polar groups (e.g., hydroxyl or carboxyl) in later synthesis steps, though this may alter bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability without compromising yield?

Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, solvent ratios). For example:

- Central Composite Design (CCD) : Optimize sulfonylation efficiency by testing 3–5 levels of triethylamine concentration and reaction time .

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side products in exothermic steps .

Q. What computational tools are suitable for predicting this compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with enzymes like carbonic anhydrase .

- Molecular docking (AutoDock Vina) : Model binding affinities to sulfonamide-sensitive targets (e.g., dihydrofolate reductase) using PDB structures .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How can researchers resolve discrepancies in reported bioactivity data for sulfonamide derivatives?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., MIC tests for antimicrobial activity) across labs .

- Structural analogs : Compare activity of this compound to N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide, noting differences in sulfur substituents .

- Metabolic stability : Use hepatic microsome assays to identify degradation pathways unique to specific derivatives .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug design : Mask sulfonamide groups with enzymatically cleavable moieties (e.g., esters) to enhance bioavailability .

- Lipid nanoparticle encapsulation : Improve circulation time and tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.